molecular formula C10H16O3 B13772901 Triethylsuccinic anhydride CAS No. 75125-36-9

Triethylsuccinic anhydride

Cat. No.: B13772901
CAS No.: 75125-36-9
M. Wt: 184.23 g/mol
InChI Key: VKQGABOHCZRGOR-UHFFFAOYSA-N
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Description

Triethylsuccinic anhydride is an organic compound with the molecular formula C10H16O3. It is a derivative of succinic anhydride, where three ethyl groups are attached to the succinic anhydride core. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with ethylating agents under controlled conditions. One common method involves the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the triethylated product.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of maleic anhydride followed by ethylation. This process ensures high yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Triethylsuccinic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form triethylsuccinic acid.

    Esterification: Reacts with alcohols to form esters.

    Acylation: Used in Friedel-Crafts acylation reactions to introduce acyl groups into aromatic compounds.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous solutions at room temperature.

    Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid, under reflux conditions.

    Acylation: Uses a Lewis acid catalyst like aluminum chloride in an organic solvent.

Major Products Formed

    Hydrolysis: Triethylsuccinic acid.

    Esterification: Triethylsuccinic esters.

    Acylation: Acylated aromatic compounds.

Scientific Research Applications

Triethylsuccinic anhydride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of triethylsuccinic anhydride involves its reactivity as an anhydride. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in acylation reactions, it targets aromatic compounds to introduce acyl groups, thereby modifying their chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Succinic anhydride: The parent compound, used in similar reactions but lacks the ethyl groups.

    Maleic anhydride: Another related compound, used in the production of alkenylsuccinic anhydrides.

    Octenylsuccinic anhydride: Used for hydrophobic modification of polysaccharides.

Uniqueness

Triethylsuccinic anhydride is unique due to the presence of three ethyl groups, which can influence its reactivity and the properties of the products formed

Properties

CAS No.

75125-36-9

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

3,3,4-triethyloxolane-2,5-dione

InChI

InChI=1S/C10H16O3/c1-4-7-8(11)13-9(12)10(7,5-2)6-3/h7H,4-6H2,1-3H3

InChI Key

VKQGABOHCZRGOR-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)OC(=O)C1(CC)CC

Origin of Product

United States

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